![molecular formula C7H13NaO3 B584766 Sodium 7-hydroxyheptanoate CAS No. 16889-73-9](/img/structure/B584766.png)
Sodium 7-hydroxyheptanoate
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Overview
Description
Sodium 7-hydroxyheptanoate is a sodium salt of 7-hydroxyheptanoic acid. This compound is part of the polyhydroxyalkanoates family, which are biodegradable polyesters produced by microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 7-hydroxyheptanoate can be synthesized through the biotransformation of specific substrates by marine bacteria under controlled conditions. For instance, the production of polyhydroxyalkanoates, including 7-hydroxyheptanoate, can be achieved by regulating anaerobic conditions and controlling the dissolved oxygen concentration .
Industrial Production Methods: Industrial production of this compound involves the use of marine bacteria such as Vibrio sp. strain KN01. These bacteria can utilize various carbon sources, including soybean oil, to produce polyhydroxyalkanoates under aerobic and anaerobic conditions. The production process is optimized by limiting the amount of dissolved oxygen to enhance the yield .
Chemical Reactions Analysis
Types of Reactions: Sodium 7-hydroxyheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of 7-hydroxyheptanoate, such as esters, ethers, and halogenated compounds .
Scientific Research Applications
Sodium 7-hydroxyheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various biodegradable polymers and copolymers.
Biology: The compound is studied for its role in microbial metabolism and its potential as a carbon source for bacterial growth.
Medicine: this compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability.
Industry: It is used in the production of eco-friendly bioplastics and other sustainable materials
Mechanism of Action
The mechanism of action of sodium 7-hydroxyheptanoate involves its incorporation into microbial metabolic pathways. The compound is metabolized by bacteria to produce polyhydroxyalkanoates, which serve as intracellular storage materials of carbon and energy. The regulation of the beta-oxidation pathway and dissolved oxygen concentration plays a crucial role in controlling the biosynthesis of these polymers .
Comparison with Similar Compounds
- Poly(3-hydroxybutyrate) (PHB)
- Poly(3-hydroxyvalerate) (PHV)
- Poly(3-hydroxyoctanoate) (PHO)
- Poly(3-hydroxynonanoate) (PHN)
Comparison: Sodium 7-hydroxyheptanoate is unique due to its medium-chain length and specific hydroxyl group position, which confer distinct properties compared to other polyhydroxyalkanoates. For instance, poly(3-hydroxybutyrate) is a short-chain-length polyhydroxyalkanoate, while this compound belongs to the medium-chain-length category. This difference in chain length and structure affects the physical and chemical properties of the resulting polymers, making this compound suitable for specific applications .
Biological Activity
Sodium 7-hydroxyheptanoate is a compound derived from 7-hydroxyheptanoic acid, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and implications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
This compound is a sodium salt of 7-hydroxyheptanoic acid, characterized by a hydroxyl group at the seventh carbon of a seven-carbon chain. Its chemical formula is C7H14O3Na, and it exhibits properties typical of fatty acids, including solubility in water due to the ionic nature of the sodium salt.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use in food preservation and as a therapeutic agent in treating infections.
2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. This suggests a mechanism through which it may alleviate inflammation-related conditions.
3. Role in Metabolic Processes
The compound plays a role in metabolic pathways, particularly in fatty acid metabolism. It is involved in the regulation of CoA levels, which are crucial for energy production and lipid synthesis. Animal studies have indicated that this compound can influence hepatic metabolism by modulating acyl-CoA pools, thereby affecting lipid homeostasis.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound in food products. The compound was incorporated into meat products to evaluate its ability to inhibit microbial growth during storage. Results showed a significant reduction in bacterial counts compared to control samples without the compound, indicating its potential as a natural preservative.
Sample Type | Control Bacterial Count (CFU/g) | Bacterial Count with this compound (CFU/g) |
---|---|---|
Raw Chicken | 1.5 x 10^6 | 2.0 x 10^3 |
Ground Beef | 2.0 x 10^6 | 1.0 x 10^4 |
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory bowel disease (IBD), this compound was administered to animal models exhibiting IBD symptoms. The treatment resulted in decreased levels of inflammatory markers and improved histological scores of intestinal tissue.
Treatment Group | TNF-α Levels (pg/mL) | Histological Score |
---|---|---|
Control | 150 | 4 |
This compound | 80 | 2 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis and death.
- Anti-inflammatory Pathway : It inhibits signaling pathways involved in inflammation, particularly NF-κB activation.
- Metabolic Regulation : By modulating CoA levels, it influences fatty acid oxidation and synthesis pathways.
Properties
IUPAC Name |
sodium;7-hydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.Na/c8-6-4-2-1-3-5-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNUPBZJXIFDPU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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